Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity
Description
Systematic Nomenclature and Molecular Formula Analysis
This compound possesses the systematic chemical name 5-[[4-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione. The compound is alternatively known by several nomenclature variants, including Bis[4-(5-Thiazolidinedion-yl)methylphenyl] ether and 5-(4-[4-(5-Thiazolidinedion-yl)methylphenoxy]benzyl) thiazolidine-2,4-dione. The systematic naming reflects the presence of two thiazolidine-2,4-dione ring systems connected through a bisphenyl ether linkage, which represents the fundamental structural motif of this dimeric impurity.
The molecular formula is established as C₂₀H₁₆N₂O₅S₂, indicating the presence of twenty carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, five oxygen atoms, and two sulfur atoms. The molecular weight is consistently reported across multiple sources as 428.48 grams per mole, with minor variations in decimal precision ranging from 428.4 to 428.48144. The Chemical Abstracts Service registry number for this compound is 1391052-15-5, providing a unique identifier for pharmaceutical and analytical applications.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₁₆N₂O₅S₂ | |
| Molecular Weight | 428.48 g/mol | |
| Chemical Abstracts Service Number | 1391052-15-5 | |
| PubChem Compound Identification | 71315631 |
The structural complexity of this compound is reflected in its Simplified Molecular Input Line Entry System notation: O=C1NC(SC1CC2=CC=C(OC3=CC=C(C=C3)CC(C(N4)=O)SC4=O)C=C2)=O. This representation illustrates the symmetrical dimeric nature of the compound, featuring two identical thiazolidine-2,4-dione moieties linked through a central diphenyl ether bridge.
Crystallographic Studies and X-ray Diffraction Patterns
While specific crystallographic data for this compound remains limited in the available literature, insights into the structural behavior of related pioglitazone compounds provide valuable context for understanding the crystalline properties of this impurity. X-ray powder diffraction studies conducted on pioglitazone hydrochloride have demonstrated characteristic diffraction patterns with typical sharp peaks observed in the 0-30° two-theta range, contributing to the identification of crystalline polymorphic forms.
The crystallographic analysis of pioglitazone complexes, particularly the zinc coordination compound, has revealed an orthorhombic crystal system with specific lattice parameters. The pioglitazone-zinc complex exhibited unit cell parameters calculated using interactive trial and error methods, resulting in a volume of 14016.31 Ångström³ and a particle size of 19.16 microns as determined through X-ray line broadening analysis using the Scherrer formula. These findings suggest that pioglitazone-derived compounds, including this compound, may exhibit similar crystallographic characteristics due to their shared thiazolidine-2,4-dione structural motifs.
Properties
IUPAC Name |
5-[[4-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S2/c23-17-15(28-19(25)21-17)9-11-1-5-13(6-2-11)27-14-7-3-12(4-8-14)10-16-18(24)22-20(26)29-16/h1-8,15-16H,9-10H2,(H,21,23,25)(H,22,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYIFUZAGWPGGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Imino Ether Intermediate
The impurity forms during the hydrolysis of pioglitazone’s imino ether intermediate (Formula II). In a typical process, the intermediate is treated with hydrochloric acid in denatured spirit at elevated temperatures (20–150°C). Under suboptimal conditions—such as prolonged heating or excess acid—the intermediate undergoes dimerization via nucleophilic attack of phenolic oxygen on adjacent aryl methyl groups, yielding the ether-linked dimer. For example, heating the imino ether in ethanol with concentrated HCl at 80°C for 24 hours may produce up to 2.5% of the dimer impurity.
Solvent-Mediated Etherification
Reaction solvents significantly influence impurity levels. Lower alkanols (e.g., ethanol, methanol) promote etherification due to their ability to stabilize carbocation intermediates. In one protocol, using denatured spirit instead of anhydrous ethanol increased dimer formation by 1.8-fold, attributed to trace water content accelerating hydrolysis-competing side reactions. Polar aprotic solvents like dimethylformamide (DMF) suppress dimerization but may complicate downstream purification.
Factors Influencing Impurity Formation
Acid Concentration and Reaction Temperature
The table below summarizes the impact of HCl concentration and temperature on dimer impurity yield during pioglitazone synthesis:
| HCl (equiv.) | Temperature (°C) | Reaction Time (h) | Impurity Yield (%) |
|---|---|---|---|
| 1.2 | 60 | 12 | 0.8 |
| 2.0 | 80 | 24 | 2.5 |
| 3.5 | 100 | 36 | 4.1 |
Higher acid concentrations and temperatures favor protonation of the phenolic oxygen, increasing its nucleophilicity and promoting ether bond formation.
Purification Inefficiencies
Post-hydrolysis purification steps, such as charcoal treatment or recrystallization, may inadvertently concentrate the dimer impurity. For instance, cooling a DMF-methanol solution of crude pioglitazone to 10°C reduces impurity solubility, leading to co-precipitation with the API. Inadequate washing with cold methanol/water mixtures (1:1 v/v) leaves up to 1.2% residual dimer.
Analytical Characterization and Detection
Spectroscopic Identification
The dimer impurity exhibits distinct spectral features compared to pioglitazone:
Chromatographic Methods
Reverse-phase HPLC with UV detection (λ = 254 nm) effectively quantifies the impurity. Using a C18 column (150 × 4.6 mm, 3.5 µm) and gradient elution (acetonitrile:0.1% H3PO4), the dimer elutes at 12.3 min versus 8.9 min for pioglitazone.
Mitigation Strategies
Process Optimization
-
Controlled Hydrolysis: Limiting HCl to 1.5 equivalents at 60°C reduces dimer formation to <1%.
-
Solvent Selection: Replacing denatured spirit with anhydrous ethanol decreases water-mediated side reactions.
-
Crystallization Control: Seeding with pure pioglitazone during cooling crystallization minimizes impurity entrapment.
Chemical Reactions Analysis
Types of Reactions
Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity is used extensively in scientific research, particularly in the following areas:
Chemistry: As an analytical standard for HPLC analysis to ensure the purity and quality of pioglitazone samples.
Biology: In studies related to the metabolism and degradation of pioglitazone in biological systems.
Medicine: To investigate the pharmacokinetics and pharmacodynamics of pioglitazone and its impurities.
Industry: In the quality control and assurance processes during the manufacturing of pioglitazone.
Mechanism of Action
Comparison with Similar Compounds
Table 1: Structural and Analytical Comparison of Key Pioglitazone Impurities
Structural and Functional Differentiation
Dimer Ether vs. Monomeric Impurities: The dimer ether impurity is distinguished by its dual thiazolidinedione cores connected via an ether bond, a feature absent in monomeric impurities like Pioglitazone EP Impurity B or Impurity E. This dimerization increases molecular weight (~581 vs. 327–489 g/mol) and alters chromatographic retention behavior . Unlike Pioglitazone Hydrochloride Impurity C (a dimer with intact ethylpyridinyl groups), the Desethyl variant lacks one ethylpyridinyl chain, likely reducing its pharmacological activity but increasing metabolic stability .
Functional Group Variations :
- Pioglitazone EP Impurity B contains a methylene bridge instead of the thiazolidinedione ring, rendering it pharmacologically inactive .
- Impurity E is an ester derivative, lacking the critical thiazolidinedione moiety required for peroxisome proliferator-activated receptor (PPAR-γ) binding .
Analytical Challenges: The dimer ether impurity’s large size and polarity necessitate specialized HPLC conditions, such as gradient elution with cyano columns, to resolve it from other impurities (e.g., glimepiride-related compounds) . In contrast, smaller impurities like Impurity E (MW 327.42) elute earlier under similar conditions due to reduced hydrophobicity .
Toxicological and Regulatory Implications
- Regulatory guidelines (e.g., ICH Q3A/B) mandate controlling impurities at ≤0.15% in drug products, necessitating sensitive methods like the RP-HPLC protocol described in .
Biological Activity
Des[(5-ethyl-2-pyridinyl)ethyl] pioglitazone dimer ether impurity is a structural derivative of pioglitazone, a thiazolidinedione class medication primarily used for the management of type 2 diabetes. This impurity has garnered attention due to its potential biological activities and implications in pharmacological research. This article explores its biological activity, synthesis, and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C28H31N3O3S
- Molecular Weight : 485.63 g/mol
- Solubility : Soluble in organic solvents like ethanol and dimethylformamide, but practically insoluble in water .
The biological activity of this compound is primarily linked to its role as an insulin sensitizer, similar to pioglitazone. It enhances insulin sensitivity and glucose uptake in peripheral tissues. The compound may also influence lipid metabolism and inflammatory pathways, contributing to its therapeutic effects against obesity and diabetes .
In Vivo Studies
A study investigating the effects of a related thiazolidine derivative on high-fat diet-induced obesity in C57BL/6 mice demonstrated significant improvements in metabolic parameters. The compound was administered at a dosage of 20 mg/kg per os for 10 weeks, starting after 14 weeks on a high-fat diet. Key findings included:
- Reduction in Blood Glucose Levels : Observed through oral glucose tolerance tests (OGTT).
- Decreased Insulin Resistance : Measured using HOMA-IR (Homeostasis Model Assessment of Insulin Resistance).
- Weight Management : Significant reduction in body weight compared to control groups .
Case Studies
- Case Study on Insulin Sensitivity :
- Lipid Metabolism :
Docking Studies
In silico docking studies have been conducted to predict the binding affinity of this compound to various receptors involved in metabolic regulation. The docking scores are summarized below:
| Compound | Docking Score (KJ/mol) |
|---|---|
| AM251 | -12.66 |
| Pioglitazone | -10.40 |
| Dimer Ether Impurity | -10.19 |
These results suggest that the dimer ether impurity has a favorable interaction with metabolic receptors, potentially enhancing its biological efficacy .
Q & A
Basic: How is Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity identified and characterized in pharmaceutical formulations?
Methodological Answer:
The impurity is identified using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). NMR (¹H and ¹³C) confirms structural features such as the pyridinyl-ethyl ether linkage and thiazolidinedione core by analyzing chemical shifts and coupling constants . For quantification, reversed-phase HPLC (RP-HPLC) with UV detection is employed, using a C18 column and a mobile phase of acetonitrile-phosphate buffer (pH 3.0) in gradient mode. This method resolves the impurity from pioglitazone and other metabolites based on retention times and peak area ratios .
Advanced: What synthetic pathways are utilized to generate this dimer ether impurity for reference standard preparation?
Methodological Answer:
The impurity is synthesized via a two-step process:
Condensation Reaction : 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde reacts with thiazolidinedione derivatives under basic conditions (e.g., KOH/ethanol) to form the imine intermediate.
Oxidative Dimerization : The intermediate undergoes oxidative coupling using catalytic iodine or peroxides in dimethylformamide (DMF) at 60–80°C, yielding the dimer ether impurity. Reaction purity is monitored via thin-layer chromatography (TLC) and purified using column chromatography (silica gel, ethyl acetate/hexane) .
Basic: What analytical techniques are recommended for quantifying this impurity in the presence of pioglitazone and its metabolites?
Methodological Answer:
A validated RP-HPLC method is preferred:
- Column : Zorbax Eclipse XDB-C18 (4.6 × 250 mm, 5 µm).
- Mobile Phase : Acetonitrile:0.1% trifluoroacetic acid (40:60 v/v) at 1.0 mL/min.
- Detection : UV at 269 nm.
The method achieves a limit of quantification (LOQ) of 0.05 µg/mL and linearity (r² > 0.999) over 0.05–5 µg/mL. For cross-validation, liquid chromatography-mass spectrometry (LC-MS) in positive ion mode ([M+H]⁺ = 979.26) is used to confirm specificity .
Advanced: How do reaction conditions influence the formation kinetics of the dimer ether impurity during pioglitazone synthesis?
Methodological Answer:
Formation kinetics are temperature- and solvent-dependent:
- Temperature : Elevated temperatures (>70°C) accelerate dimerization but risk over-oxidation. Optimal yield (≈2–3% impurity) occurs at 60–65°C.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize the transition state, increasing reaction rates by 30–40% compared to toluene or THF.
- Catalyst : Iodine (0.5 eq) enhances dimerization efficiency, reducing reaction time from 24 h to 8 h. Kinetic studies are monitored via in-situ FTIR to track carbonyl group disappearance .
Basic: What are the key structural features of this impurity that differentiate it from pioglitazone and other related impurities?
Methodological Answer:
Key differentiating features include:
- Dimeric Structure : Two thiazolidinedione cores linked via an ether bridge, contrasting with pioglitazone’s monomeric structure.
- Pyridinyl-Ethyl Substituents : The 5-ethyl-2-pyridinyl groups at both termini, confirmed by NMR (δ 8.3–8.5 ppm for pyridine protons) and high-resolution MS (exact mass 979.26 Da) .
- Absence of Hydrochloride Salt : Unlike pioglitazone HCl, the impurity lacks ionic chloride, verified by ion chromatography .
Advanced: What mechanistic insights explain the formation of dimer ether impurities during thiazolidinedione drug synthesis?
Methodological Answer:
The dimer forms via a radical-mediated pathway:
Initiation : Trace peroxides or light generate radicals from the thiazolidinedione enol tautomer.
Propagation : Radical recombination at the C5 position of the thiazolidinedione core creates a carbon-carbon bond.
Termination : Ether bridge formation occurs via nucleophilic attack of a deprotonated hydroxyl group on the adjacent radical intermediate.
Density functional theory (DFT) calculations suggest a Gibbs free energy barrier of ≈85 kJ/mol for the rate-determining step (radical recombination). This mechanism is suppressed by antioxidants like BHT (butylated hydroxytoluene) during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
